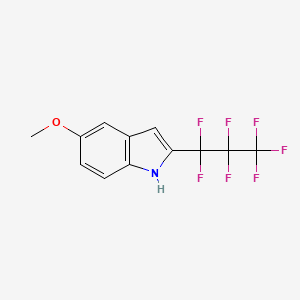
2-(Heptafluoropropyl)-5-methoxy-1H-indole
Overview
Description
2-(Heptafluoropropyl)-5-methoxy-1H-indole is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the class of indole derivatives and has been found to exhibit potent pharmacological effects.
Mechanism of Action
The mechanism of action of 2-(Heptafluoropropyl)-5-methoxy-1H-indole is not fully understood. However, it has been found to act as a potent agonist at the serotonin 5-HT2A receptor, which is known to play a crucial role in the regulation of mood, behavior, and perception. This agonistic effect results in the activation of downstream signaling pathways, which ultimately leads to the observed pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Heptafluoropropyl)-5-methoxy-1H-indole are diverse and depend on the specific receptor or pathway that is affected. Some of the reported effects include the modulation of serotonin signaling, the inhibition of cancer cell proliferation, and the induction of apoptosis in cancer cells. Additionally, this compound has been found to exhibit anti-inflammatory effects and has been suggested to have potential therapeutic applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Heptafluoropropyl)-5-methoxy-1H-indole in lab experiments is its potent pharmacological effects, which make it a promising candidate for drug discovery and development. Additionally, the synthesis method for this compound is relatively straightforward, making it easily accessible for researchers. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Future Directions
The potential applications of 2-(Heptafluoropropyl)-5-methoxy-1H-indole in scientific research are diverse, and there are several future directions that can be explored. One possible direction is the development of novel antidepressant and anxiolytic drugs based on the agonistic effect of this compound on the serotonin 5-HT2A receptor. Another direction is the exploration of the anticancer potential of this compound, which may lead to the development of new cancer therapies. Additionally, the anti-inflammatory effects of this compound suggest potential applications in the treatment of inflammatory diseases, which can be further explored in future studies.
Conclusion:
2-(Heptafluoropropyl)-5-methoxy-1H-indole is a promising compound that has gained significant attention in the field of scientific research due to its unique properties. The synthesis method for this compound is relatively straightforward, and it exhibits potent pharmacological effects, making it a promising candidate for drug discovery and development. The potential applications of this compound in neuroscience, cancer research, and drug discovery suggest several future directions that can be explored. However, the potential toxicity of this compound requires careful handling and monitoring in lab experiments.
Scientific Research Applications
2-(Heptafluoropropyl)-5-methoxy-1H-indole has been found to exhibit a wide range of pharmacological effects, making it a promising compound for scientific research. Some of the areas where this compound has been studied include neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to act as a potent serotonin receptor agonist, which makes it a potential candidate for the treatment of depression and anxiety disorders. In cancer research, this compound has been found to exhibit anti-proliferative effects against various cancer cell lines, making it a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
2-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F7NO/c1-21-7-2-3-8-6(4-7)5-9(20-8)10(13,14)11(15,16)12(17,18)19/h2-5,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWZKBOTOHYLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724351 | |
| Record name | 2-(Heptafluoropropyl)-5-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Heptafluoropropyl)-5-methoxy-1H-indole | |
CAS RN |
923569-79-3 | |
| Record name | 2-(Heptafluoropropyl)-5-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione](/img/structure/B1425398.png)
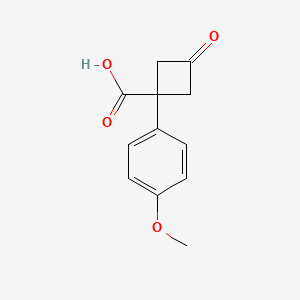
![2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425400.png)
![7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1425401.png)
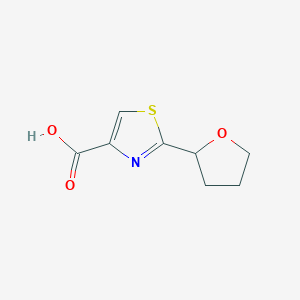


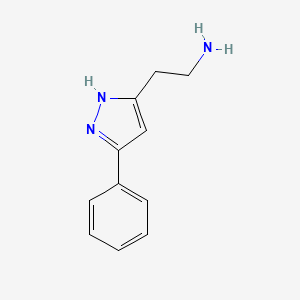
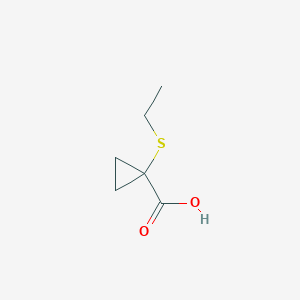


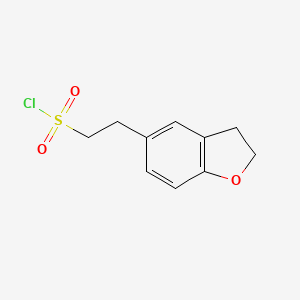
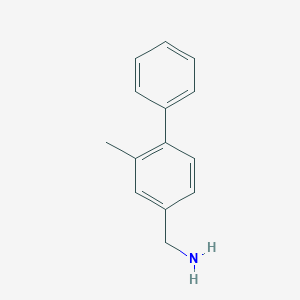
amine](/img/structure/B1425421.png)